6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile
Overview
Description
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is a heterocyclic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, a formyl group, and a phenyl group attached to a nicotinonitrile core. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl cyanoacetate, benzaldehyde, and ammonium acetate in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino derivatives .
Scientific Research Applications
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-methoxy-5-formyl-4-phenylnicotinonitrile
- 6-Amino-2-ethoxy-5-methyl-4-phenylnicotinonitrile
- 6-Amino-2-ethoxy-5-formyl-4-tolylnicotinonitrile
Uniqueness
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15-11(8-16)13(10-6-4-3-5-7-10)12(9-19)14(17)18-15/h3-7,9H,2H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPEJJXRNFGEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=N1)N)C=O)C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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